(2-Fluorophenyl)-[2-[(2-fluorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]methanone
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Overview
Description
“(2-Fluorophenyl)-[2-[(2-fluorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]methanone” is a complex organic compound. Unfortunately, there’s limited information available about this specific compound .
Molecular Structure Analysis
The molecular structure of this compound would include two fluorophenyl groups, a methylsulfanyl group, and a dihydroimidazole ring. The exact structure would depend on the positions of these groups within the molecule .Scientific Research Applications
Catalyst- and Solvent-Free Synthesis
An efficient approach for the regioselective synthesis of related compounds through catalyst- and solvent-free conditions has been developed, showcasing the utility of the compound as a strategic intermediate for the preparation of other complex molecules. This method highlights the potential for greener chemistry applications (Moreno-Fuquen et al., 2019).
Process Improvement for Synthesis
Research demonstrates an improved process for synthesizing related fluorinated compounds, resulting in enhanced product quality and yield. This improvement underscores the importance of refining synthetic methods for efficiency and sustainability (Hong, 2004).
Fluorination of Fluorophores
Fluorination significantly enhances photostability and spectroscopic properties of fluorophores. The study on bis(2,4,5-trifluorophenyl)methanone synthesis and its conversion to fluorinated fluorophores through nucleophilic aromatic substitution reactions opens avenues for novel fluorinated fluorophores with potential applications in bioimaging and diagnostics (Woydziak et al., 2012).
Antitumor Activity
The synthesis and evaluation of compounds for antitumor activity demonstrate the potential therapeutic applications of related chemical entities. This research contributes to the development of new anticancer agents and enhances understanding of structure-activity relationships (Tang & Fu, 2018).
Formulation Development for Poorly Water-Soluble Compounds
Studies on developing suitable formulations for poorly water-soluble compounds highlight the significance of solubilized, precipitation-resistant formulations in achieving higher plasma concentrations in vivo, which is crucial for the successful clinical evaluation of new drug candidates (Burton et al., 2012).
Novel Histamine H3-Receptor Antagonists
Research into the synthesis of ciproxifan, a novel histamine H3-receptor antagonist, showcases the application of this compound class in developing new therapeutics for conditions modulated by histamine H3 receptors, such as sleep disorders and cognitive deficits (Stark, 2000).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
(2-fluorophenyl)-[2-[(2-fluorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14F2N2OS/c18-14-7-3-1-5-12(14)11-23-17-20-9-10-21(17)16(22)13-6-2-4-8-15(13)19/h1-8H,9-11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PZTKXAIKNZOQRX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(=N1)SCC2=CC=CC=C2F)C(=O)C3=CC=CC=C3F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14F2N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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